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molecular formula C15H17FN2OS2 B1224748 N-tert-butyl-2-[[4-(4-fluorophenyl)-2-thiazolyl]thio]acetamide

N-tert-butyl-2-[[4-(4-fluorophenyl)-2-thiazolyl]thio]acetamide

Cat. No. B1224748
M. Wt: 324.4 g/mol
InChI Key: DYGLRIZMSKMDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188291B2

Procedure details

The title compound was prepared analogously as described in Example 30(d) from 100 mg (0.37 mmol) of [4-(4-fluoro-phenyl)-thiazol-2-ylsulfanyl]-acetic acid and 54.3 mg (0.74 mmol) of tert-butylamine. Yield: 31 mg.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
54.3 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([S:13][CH2:14][C:15]([OH:17])=O)[S:11][CH:12]=2)=[CH:4][CH:3]=1.[C:18]([NH2:22])([CH3:21])([CH3:20])[CH3:19]>>[C:18]([NH:22][C:15](=[O:17])[CH2:14][S:13][C:10]1[S:11][CH:12]=[C:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[N:9]=1)([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C(SC1)SCC(=O)O
Step Two
Name
Quantity
54.3 mg
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(CSC=1SC=C(N1)C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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